N-Ethyl-2-naphthylamine Hydrobromide N-Ethyl-2-naphthylamine Hydrobromide
Brand Name: Vulcanchem
CAS No.: 381670-27-5
VCID: VC3039936
InChI: InChI=1S/C12H13N.BrH/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2H2,1H3;1H
SMILES: CCNC1=CC2=CC=CC=C2C=C1.Br
Molecular Formula: C12H14BrN
Molecular Weight: 252.15 g/mol

N-Ethyl-2-naphthylamine Hydrobromide

CAS No.: 381670-27-5

Cat. No.: VC3039936

Molecular Formula: C12H14BrN

Molecular Weight: 252.15 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-2-naphthylamine Hydrobromide - 381670-27-5

Specification

CAS No. 381670-27-5
Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
IUPAC Name N-ethylnaphthalen-2-amine;hydrobromide
Standard InChI InChI=1S/C12H13N.BrH/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2H2,1H3;1H
Standard InChI Key VGVKYMICLQRIRC-UHFFFAOYSA-N
SMILES CCNC1=CC2=CC=CC=C2C=C1.Br
Canonical SMILES CCNC1=CC2=CC=CC=C2C=C1.Br

Introduction

Chemical Identity and Structure

N-Ethyl-2-naphthylamine Hydrobromide is identified by the CAS Registry Number 381670-27-5. The compound has a molecular formula of C12H14BrN and a molecular weight of 252.16 g/mol . Structurally, it consists of a naphthalene ring system with an ethylated amino group at the 2-position, forming a salt with hydrobromic acid.

The parent compound before salt formation is N-Ethyl-2-naphthylamine, which contains a secondary amine functional group. The hydrobromide salt formation occurs when the nitrogen atom of this amine accepts a proton from hydrobromic acid, creating an ammonium bromide salt structure that generally enhances water solubility compared to the free base form.

Several synonyms exist for this compound, including:

  • N-ethylnaphthalen-2-amine hydrobromide

  • N-Ethyl-N-(2-naphthyl)amine hydrobromide

  • N-ETHYL-2-NAPHTHYLAMINE HYDROBROMIDE (BETA-)

Structural Comparison with Isomers

The compound is structurally similar to its positional isomer, N-Ethyl-1-naphthylamine Hydrobromide (CAS: 36966-04-8), with the primary difference being the position of the ethylamino group on the naphthalene ring system . While N-Ethyl-2-naphthylamine Hydrobromide has the ethylamino group at the 2-position (beta position), N-Ethyl-1-naphthylamine Hydrobromide has this group at the 1-position (alpha position). This positional difference can significantly affect the compound's chemical reactivity, spectroscopic properties, and potentially its biological activity.

Physical Properties

N-Ethyl-2-naphthylamine Hydrobromide exhibits distinct physical properties that characterize its appearance and behavior under various conditions. Based on available data, the compound has the following physical characteristics:

PropertyValue
Melting Point210.0 to 214.0 °C
Physical FormPowder to crystal
ColorWhite to Light yellow
CAS Database Reference381670-27-5

These physical properties are essential for identification and quality control purposes in laboratory and industrial settings .

ManufacturerProduct numberProduct descriptionCAS numberPackagingPriceUpdated
TCI Chemicals (India)E0156N-Ethyl-2-naphthylamine Hydrobromide min. 98.0 %381670-27-55G₹50002022-05-26
TCI Chemicals (India)E0156N-Ethyl-2-naphthylamine Hydrobromide min. 98.0 %381670-27-525G₹121002022-05-26

This pricing information indicates that the compound is primarily sold in small quantities, suggesting its use is predominantly in laboratory research rather than industrial applications .

Structural Characterization and Analytical Methods

The identification and characterization of N-Ethyl-2-naphthylamine Hydrobromide can be performed using various analytical techniques, though specific analytical data for this compound is limited in the search results.

Spectroscopic Identification

Based on standard chemical characterization methods, N-Ethyl-2-naphthylamine Hydrobromide would typically be identified using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) spectroscopy

The aromatic nature of the naphthalene ring system would show characteristic signals in both NMR and UV-Vis spectroscopy, while the N-ethyl group would present distinctive patterns in NMR and IR spectra.

Comparison with Isomeric Compound

The structural isomer N-Ethyl-1-naphthylamine Hydrobromide (CAS: 36966-04-8) provides an interesting point of comparison for understanding the properties and behavior of N-Ethyl-2-naphthylamine Hydrobromide.

Structural and Property Comparison

PropertyN-Ethyl-2-naphthylamine HydrobromideN-Ethyl-1-naphthylamine Hydrobromide
CAS Number381670-27-536966-04-8
Molecular FormulaC12H14BrNC12H14BrN
Molecular Weight252.16 g/mol252.15 g/mol
Structural DifferenceEthylamino group at 2-positionEthylamino group at 1-position
Alternative NamesN-ethylnaphthalen-2-amine hydrobromideN-ethylnaphthalen-1-amine hydrobromide, Ethyl(1-naphthyl)ammonium bromide

Despite the subtle structural difference, the positional isomers may exhibit different chemical reactivities, spectroscopic properties, and potentially different biological activities .

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